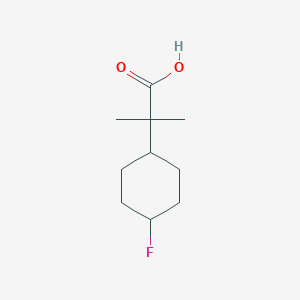
Boc-D-his(dnp)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-histidine(dinitrophenyl)-OH is a compound used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and a dinitrophenyl (dnp) group at the imidazole side chain. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-histidine(dinitrophenyl)-OH typically involves the protection of the amino group of histidine with a Boc group and the imidazole side chain with a dnp group. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The imidazole side chain is then protected by reacting with dinitrofluorobenzene under basic conditions.
Industrial Production Methods
Industrial production of Boc-D-histidine(dinitrophenyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-histidine(dinitrophenyl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using trifluoroacetic acid (TFA) and the dnp group using reducing agents.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA for Boc removal and reducing agents like sodium dithionite for dnp removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, free from protecting groups.
Aplicaciones Científicas De Investigación
Boc-D-histidine(dinitrophenyl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of Boc-D-histidine(dinitrophenyl)-OH involves the protection of reactive groups during peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions, while the dnp group protects the imidazole side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-histidine(dinitrophenyl)-OH: Similar structure but with L-histidine instead of D-histidine.
Fmoc-D-histidine(dinitrophenyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-D-histidine(benzyl)-OH: Uses a benzyl group for side chain protection instead of dnp.
Uniqueness
Boc-D-histidine(dinitrophenyl)-OH is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The use of D-histidine also imparts different stereochemical properties compared to its L-counterpart, making it valuable in the synthesis of peptides with specific configurations.
Propiedades
Fórmula molecular |
C17H19N5O8 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Clave InChI |
KPGVUOQMOHGHEW-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


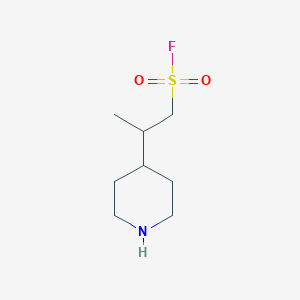
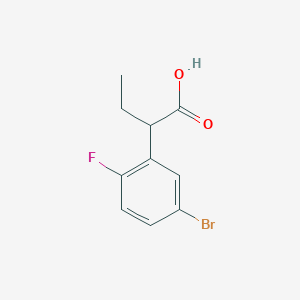
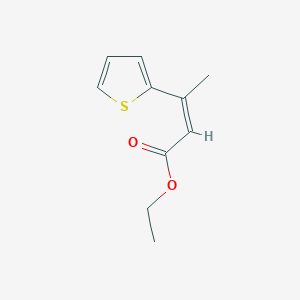
![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
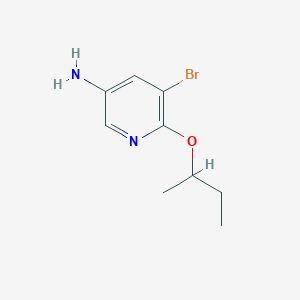


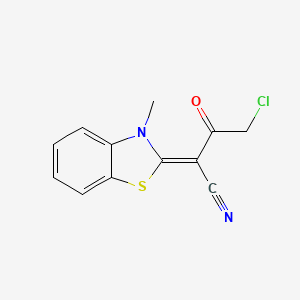

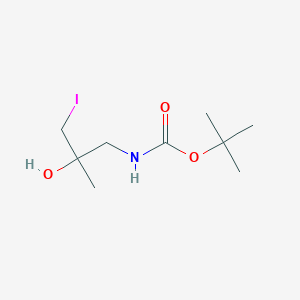

![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
